Cas no 1806862-20-3 (2-Bromo-4-(difluoromethyl)-5-methylpyridine-3-acetonitrile)

2-Bromo-4-(difluoromethyl)-5-methylpyridine-3-acetonitrile is a versatile brominated pyridine derivative with a difluoromethyl substituent, offering unique reactivity for pharmaceutical and agrochemical applications. The presence of both bromine and difluoromethyl groups enhances its utility as a key intermediate in cross-coupling reactions, enabling selective functionalization. The electron-withdrawing nitrile group further contributes to its reactivity in nucleophilic substitution and cyclization reactions. This compound's structural features make it valuable for synthesizing biologically active molecules, particularly in medicinal chemistry where fluorinated analogs are sought for improved metabolic stability and binding affinity. Its well-defined purity and stability ensure consistent performance in synthetic workflows.
2-Bromo-4-(difluoromethyl)-5-methylpyridine-3-acetonitrile structure
1806862-20-3 structure
商品名:2-Bromo-4-(difluoromethyl)-5-methylpyridine-3-acetonitrile
CAS番号:1806862-20-3
MF:C9H7BrF2N2
メガワット:261.066087961197
CID:4861868

2-Bromo-4-(difluoromethyl)-5-methylpyridine-3-acetonitrile 化学的及び物理的性質

名前と識別子

    • 2-Bromo-4-(difluoromethyl)-5-methylpyridine-3-acetonitrile
    • インチ: 1S/C9H7BrF2N2/c1-5-4-14-8(10)6(2-3-13)7(5)9(11)12/h4,9H,2H2,1H3
    • InChIKey: GAKZCJWTPSXMCX-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(CC#N)=C(C(F)F)C(C)=CN=1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 238
  • トポロジー分子極性表面積: 36.7
  • 疎水性パラメータ計算基準値(XlogP): 2.5

2-Bromo-4-(difluoromethyl)-5-methylpyridine-3-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029059205-1g
2-Bromo-4-(difluoromethyl)-5-methylpyridine-3-acetonitrile
1806862-20-3 97%
1g
$2,980.00 2022-03-31
Alichem
A029059205-500mg
2-Bromo-4-(difluoromethyl)-5-methylpyridine-3-acetonitrile
1806862-20-3 97%
500mg
$1,581.10 2022-03-31
Alichem
A029059205-250mg
2-Bromo-4-(difluoromethyl)-5-methylpyridine-3-acetonitrile
1806862-20-3 97%
250mg
$969.60 2022-03-31

2-Bromo-4-(difluoromethyl)-5-methylpyridine-3-acetonitrile 関連文献

2-Bromo-4-(difluoromethyl)-5-methylpyridine-3-acetonitrileに関する追加情報

Professional Introduction to 2-Bromo-4-(difluoromethyl)-5-methylpyridine-3-acetonitrile (CAS No. 1806862-20-3)

2-Bromo-4-(difluoromethyl)-5-methylpyridine-3-acetonitrile, a compound with the CAS number 1806862-20-3, is a highly versatile intermediate in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, which is renowned for its broad applications in medicinal chemistry due to its unique structural and electronic properties. The presence of both bromo and difluoromethyl substituents, along with a methyl group and an acetonitrile moiety, makes it a valuable building block for synthesizing more complex molecules.

The< strong>pyridine ring itself is a heterocyclic aromatic compound that serves as a fundamental scaffold in organic synthesis. Its nitrogen atom introduces a lone pair of electrons, which can participate in various chemical reactions, including nucleophilic substitution, metal coordination, and hydrogen bonding. These characteristics make pyridine derivatives particularly useful in drug design, where specific interactions with biological targets are often required.

In recent years, there has been significant interest in developing new pyridine-based compounds for their potential therapeutic applications. The introduction of electron-withdrawing groups such as difluoromethyl and bromo substituents enhances the reactivity and selectivity of these compounds, making them more suitable for further functionalization. For instance, the< strong>difluoromethyl group is known to improve metabolic stability and binding affinity in drug candidates, while the bromo group provides a handle for further cross-coupling reactions.

The< strong>methylpyridine moiety in 2-Bromo-4-(difluoromethyl)-5-methylpyridine-3-acetonitrile contributes to the overall electronic distribution of the molecule, influencing its reactivity and biological activity. This compound has been explored in various synthetic pathways, particularly in the development of novel heterocyclic systems. The acetonitrile group at the 3-position adds another layer of functionality, enabling further derivatization through nucleophilic addition or condensation reactions.

One of the most compelling aspects of this compound is its utility in constructing biologically active molecules. Researchers have leveraged its structural features to develop inhibitors targeting enzymes involved in cancer metabolism and inflammation. For example, studies have shown that pyridine derivatives can modulate the activity of kinases and phosphodiesterases, which are key players in signal transduction pathways. The< strong>2-bromo substituent allows for palladium-catalyzed cross-coupling reactions with aryl halides or alkynes, facilitating the introduction of additional aromatic or aliphatic moieties.

The< strong>difluoromethyl group has garnered particular attention due to its ability to enhance binding interactions with biological targets. This substituent can increase lipophilicity while maintaining metabolic stability, making it an attractive feature in drug design. In addition, the bromo group can be selectively removed or replaced using various reagents, providing flexibility in synthetic strategies. This combination of features makes 2-Bromo-4-(difluoromethyl)-5-methylpyridine-3-acetonitrile a valuable asset for medicinal chemists.

In agrochemical research, this compound has been investigated for its potential as a precursor to novel pesticides and herbicides. Pyridine-based compounds are known to exhibit herbicidal activity by inhibiting essential plant enzymes. The presence of multiple functional groups allows for fine-tuning of biological activity through structural modifications. For instance, derivatives of this compound have shown promise in controlling weed growth by disrupting photosynthesis or amino acid biosynthesis.

The synthesis of 2-Bromo-4-(difluoromethyl)-5-methylpyridine-3-acetonitrile typically involves multi-step organic transformations starting from readily available pyridine precursors. Common synthetic routes include bromination followed by nucleophilic substitution or directed functionalization at specific positions on the pyridine ring. The use of modern catalytic methods has improved the efficiency and yield of these reactions, making it more feasible to produce this compound on a larger scale.

The acetonitrile group at the 3-position provides an opportunity for further derivatization into more complex structures. For example, it can undergo condensation reactions with carbonyl compounds to form amides or imines, which are common motifs in drug molecules. Additionally, it can be converted into other functional groups such as carboxylic acids or esters through oxidation or hydrolysis.

The versatility of 2-Bromo-4-(difluoromethyl)-5-methylpyridine-3-acetonitrile extends beyond pharmaceuticals and agrochemicals. It has been explored in materials science as a precursor to organic semiconductors and liquid crystals due to its ability to form stable π-conjugated systems. These materials are used in electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).

In conclusion, 2-Bromo-4-(difluoromethyl)-5-methylpyridine-3-acetonitrile (CAS No.< strong>1806862-20-3) is a multifunctional compound with significant potential in various fields of chemistry and biology. Its unique structural features make it an excellent intermediate for synthesizing complex molecules with therapeutic applications. The ongoing research into pyridine derivatives continues to uncover new possibilities for their use in medicine and agriculture.

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